3-Iodocytisine

Descripción

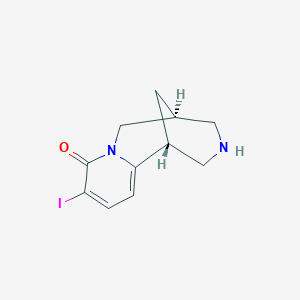

3-Iodocytisine is a halogenated derivative of (−)-cytisine, a natural alkaloid isolated from plants of the Fabaceae family. The introduction of an iodine atom at the 3-position of cytisine enhances its pharmacological profile, including increased receptor-binding affinity and selectivity.

Key properties of this compound include:

- Structural modification: Substitution of hydrogen with iodine at the 3-position of the cytisine backbone, altering its electronic and steric properties.

- Pharmacological effects: Potent dopamine and norepinephrine release in rat brain slices, reversible hypothermia in mice (up to 13°C drop at 1 mg kg⁻¹), and selective interaction with β4-containing nAChRs in the peripheral nervous system .

Propiedades

Fórmula molecular |

C11H13IN2O |

|---|---|

Peso molecular |

316.14 g/mol |

Nombre IUPAC |

(1R,9S)-5-iodo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C11H13IN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 |

Clave InChI |

GQVTUDRXPMPVRX-JGVFFNPUSA-N |

SMILES isomérico |

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)I |

SMILES canónico |

C1C2CNCC1C3=CC=C(C(=O)N3C2)I |

Sinónimos |

3-iodocytisine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogenated Cytisine Derivatives

Halogenation at the 3- or 5-position of cytisine significantly impacts receptor affinity, selectivity, and in vivo efficacy. Key derivatives include:

Non-Cytisine Analogues

| Compound | Structure | Key Effects |

|---|---|---|

| Nicotine | Pyridine alkaloid | Full α4β2 agonist; moderate dopamine release; tolerance issues |

| Varenicline | Quinoxaline derivative | Partial α4β2 agonist; FDA-approved for smoking cessation |

In Vitro vs. In Vivo Efficacy

- This compound : Exhibits 10× higher potency than cytisine in releasing dopamine in vitro (rat striatal slices). However, its hypothermic effect in mice (1 mg kg⁻¹, intraperitoneal) is mediated by β4/β2 nAChRs, distinct from dopamine-related pathways .

- Paradoxically, it increases locomotion at low doses, suggesting complex receptor interactions .

- 5-Bromocytisine : Retains dose-dependent dopamine release in vivo and attenuates striatal dopamine loss in Parkinsonian rats at 1 mg kg⁻¹ .

Receptor Selectivity and Therapeutic Implications

- α4β2 vs. α7 Selectivity :

- β4 Subunit Interaction :

Adverse Effects and Limitations

| Compound | Adverse Effects | Limitations |

|---|---|---|

| This compound | Severe hypothermia at high doses; peripheral nervous system activation | Narrow therapeutic window |

| 3-Bromocytisine | Inconsistent dose-response; reduced efficacy in chronic models | Poor pharmacokinetics |

| 5-Bromocytisine | Moderate hypothermia; tolerance development | Limited β4 subtype specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.